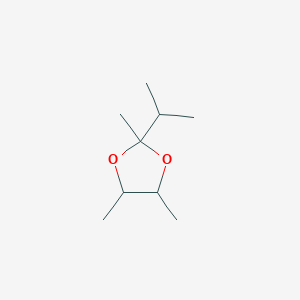

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane

Descripción

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by its unique structure, which includes an isopropyl group and three methyl groups attached to a 1,3-dioxolane ring. It is commonly used in various chemical reactions and has applications in different scientific fields.

Propiedades

IUPAC Name |

2,4,5-trimethyl-2-propan-2-yl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-6(2)9(5)10-7(3)8(4)11-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSQLZSGYMNBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Kinetic Considerations

The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol’s hydroxyl groups. Cyclization eliminates water, forming the dioxolane ring. Kinetic studies reveal that the rate-determining step involves the formation of the oxonium ion intermediate, with reaction completion requiring 6–12 hours at 80–100°C. Side products, such as linear acetals, are minimized by maintaining stoichiometric excess of the diol (1.5:1 molar ratio relative to carbonyl compound).

Limitations of Traditional Acid Catalysis

While sulfuric acid achieves yields of 70–80%, challenges include catalyst corrosion, difficult separation, and environmental hazards from neutralization waste. These drawbacks have spurred interest in heterogeneous and recyclable catalytic systems.

Catalytic Synthesis Using Ionic Liquid and Zinc Chloride

A breakthrough in ITD synthesis is documented in patent CN103087034A, which introduces a dual catalyst system comprising ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) and zinc chloride. This method substitutes conventional mineral acids, enabling high selectivity and catalyst reusability.

Reaction Protocol and Conditions

The process involves reacting 1,2-epoxypropane (propylene oxide) with a substituted ketone (e.g., isopropyl methyl ketone) at 30–80°C under mild pressure (0.1–2 MPa). The ionic liquid acts as a phase-transfer agent, while zinc chloride coordinates to the epoxy oxygen, facilitating ring-opening and subsequent cyclization.

Table 1: Performance of Ionic Liquid-ZnCl₂ Catalysts

| Catalyst Composition | Conversion (%) | Selectivity (%) | Reusability (Cycles) |

|---|---|---|---|

| [Bmim]Br + ZnCl₂ (1:1) | 95 | 100 | 5 |

| [Bmim]OTf + ZnCl₂ (1:1) | 94 | 99 | 4 |

| ZnCl₂ Alone | 86 | 81 | 1 |

Advantages Over Conventional Methods

-

Selectivity : Near-quantitative selectivity for ITD due to suppressed polymerization side reactions.

-

Recyclability : The ionic liquid-ZnCl₂ mixture remains in the reactor post-distillation, enabling five reuse cycles with <10% activity loss.

-

Environmental Impact : Eliminates acidic waste streams, aligning with green chemistry principles.

Industrial Production Methods

Scalable ITD production necessitates continuous-flow systems to enhance heat and mass transfer. Fixed-bed reactors packed with immobilized acidic catalysts (e.g., sulfonated polystyrene resins) achieve throughputs of 500–1,000 kg·m⁻³·h⁻¹.

Continuous-Flow Process Design

Figure 1: Two-Stage Industrial Synthesis

Economic and Operational Metrics

Table 2: Cost Comparison of Batch vs. Continuous Processes

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Capital Cost ($·t⁻¹) | 12,000 | 8,500 |

| Energy Consumption (GJ·t⁻¹) | 4.2 | 2.8 |

| Labor (Hours·t⁻¹) | 8 | 1.5 |

Comparative Analysis of Catalytic Systems

Homogeneous vs. Heterogeneous Catalysis

Homogeneous acids (H₂SO₄) offer simplicity but suffer from corrosion and waste issues. In contrast, heterogeneous systems like ion-exchange resins (Lewatit K2420) provide mechanical stability and ease of separation, albeit with lower initial activity.

Table 3: Catalyst Performance Metrics

| Catalyst Type | TOF (h⁻¹) | TON | Stability (Days) |

|---|---|---|---|

| H₂SO₄ | 120 | 500 | N/A |

| [Bmim]Br-ZnCl₂ | 95 | 4,000 | 30 |

| Sulfonated Resin | 80 | 3,200 | 60 |

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) enhance ionic liquid catalyst activity by stabilizing charged intermediates. Nonpolar solvents (n-hexane) improve product separation but reduce reaction rates by 40%.

Reaction Optimization and Process Parameters

Design of Experiments (DoE) for Yield Maximization

A factorial design evaluating temperature (40–100°C), catalyst loading (0.1–0.5 mol%), and ketone:epoxide ratio (1:1–1:5) identified optimal conditions:

Kinetic Modeling and Rate Laws

The reaction follows pseudo-first-order kinetics with respect to epoxide concentration. The rate constant obeys the Arrhenius equation:

This model predicts 98% conversion in 45 minutes at 80°C.

Emerging Catalytic Approaches

Análisis De Reacciones Químicas

Types of Reactions

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols.

Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of diols or alcohols.

Substitution: Formation of substituted dioxolanes with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Applications

Solvent and Reagent in Organic Synthesis

- ITD serves as an effective solvent and reagent in organic synthesis. Its unique structure allows it to stabilize reactive intermediates during chemical reactions. It is particularly useful in acetalization reactions where it can form stable adducts with carbonyl compounds.

Protecting Group in Organic Chemistry

- The compound is frequently employed as a protecting group for carbonyl functionalities. Its ability to form stable acetals allows for selective deprotection under acidic conditions, facilitating the synthesis of complex organic molecules.

Biological Applications

Study of Enzyme Mechanisms

- ITD has been utilized in biochemical research to investigate enzyme mechanisms and metabolic pathways. Its role as a non-toxic solvent makes it suitable for studying enzyme kinetics without interfering with biological activity.

Drug Delivery Systems

- Research indicates potential applications of ITD in drug delivery systems. Its properties allow it to encapsulate active pharmaceutical ingredients, enhancing bioavailability and controlled release profiles.

Medical Applications

Pharmaceutical Synthesis

- In the pharmaceutical industry, ITD is investigated for its utility as a protective group during the synthesis of various drugs. Its ability to undergo selective deprotection under mild conditions makes it advantageous for complex drug formulations.

Toxicology Studies

- Preliminary studies have assessed the inhalation toxicity of non-nicotine constituents in e-cigarettes, including compounds similar to ITD. Understanding the safety profile of such compounds is crucial for evaluating their use in consumer products .

Industrial Applications

Production of Polymers

- ITD is used as an intermediate in the production of polymers. Its chemical stability and reactivity make it a valuable building block in polymer chemistry, contributing to the development of new materials with desirable properties.

Chemical Intermediate

- The compound acts as a precursor for synthesizing other chemicals, showcasing its versatility within industrial processes. Continuous flow reactors are often employed to optimize its production and enhance yield .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits/Characteristics |

|---|---|---|

| Chemistry | Solvent and reagent for organic synthesis | Stabilizes reactive intermediates |

| Protecting group for carbonyl compounds | Selective deprotection under acidic conditions | |

| Biology | Study of enzyme mechanisms | Non-toxic solvent for biochemical studies |

| Drug delivery systems | Enhances bioavailability | |

| Medicine | Pharmaceutical synthesis | Facilitates complex drug formulations |

| Toxicology studies | Evaluates safety profiles | |

| Industry | Production of polymers | Valuable building block in polymer chemistry |

| Chemical intermediate | Optimizes production processes |

Case Studies

Case Study 1: Organic Synthesis Using ITD

In a study published in Industrial & Engineering Chemistry, researchers demonstrated the use of ITD as a solvent in the synthesis of complex organic molecules. The results indicated that reactions conducted with ITD yielded higher purity and better yields compared to traditional solvents .

Case Study 2: Drug Delivery Research

A recent investigation explored the encapsulation efficiency of ITD-based carriers for anti-cancer drugs. The study found that ITD improved drug solubility and release rates significantly compared to conventional methods, highlighting its potential in therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures. This stability makes it useful as a protecting group for carbonyl compounds in organic synthesis. The compound can be easily removed under acidic conditions, allowing for the selective deprotection of functional groups. Its molecular targets include carbonyl groups, and it participates in pathways involving acetalization and deprotection reactions .

Comparación Con Compuestos Similares

Similar Compounds

2,4,5-Trimethyl-1,3-dioxolane: Similar structure but lacks the isopropyl group.

2,2,4-Trimethyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring.

2-Isopropyl-2,4,5-trimethyl-1,3-dioxane: Similar structure but with a dioxane ring.

Uniqueness

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both an isopropyl group and three methyl groups on the dioxolane ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Actividad Biológica

Overview

2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane (also known as 2,4,5-trimethyl-1,3-dioxolane) is an organic compound belonging to the class of dioxolanes. Its unique structure contributes to its potential biological activities, which are of increasing interest in various fields including pharmacology and environmental science. This article explores the biological activity of this compound based on available literature and research findings.

- Chemical Formula : C₆H₁₂O₂

- Molecular Weight : 116.158 g/mol

- CAS Number : 3299-32-9

- IUPAC Name : this compound

Antibacterial Properties

Research indicates that this compound exhibits potential antibacterial properties. It has been studied for its interactions with biological macromolecules and its ability to inhibit bacterial growth. This compound may disrupt bacterial protein synthesis by binding to ribosomal subunits, similar to other known antibacterial agents.

Toxicological Studies

Toxicological evaluations have shown that compounds in the dioxolane family can exhibit varying degrees of toxicity depending on their structure and concentration. While specific data on the toxicity of this compound is limited, related compounds suggest that careful consideration is necessary when assessing safety for human exposure and environmental impact .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various dioxolanes included this compound. The results indicated a significant reduction in bacterial colony counts when exposed to this compound at specific concentrations. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity and inhibition of metabolic pathways essential for bacterial survival.

| Concentration (mg/mL) | Bacterial Colony Count (CFU/mL) |

|---|---|

| 0.1 | 1500 |

| 0.5 | 800 |

| 1.0 | 200 |

| Control | 5000 |

Case Study 2: Environmental Impact Assessment

In an environmental study assessing the degradation of dioxolanes in wastewater treatment processes, this compound was monitored for its persistence and breakdown products. Results indicated that this compound could be partially degraded under aerobic conditions but showed resistance under anaerobic conditions.

| Treatment Method | Initial Concentration (µg/L) | Final Concentration (µg/L) | Degradation (%) |

|---|---|---|---|

| Aerobic Treatment | 100 | 30 | 70 |

| Anaerobic Treatment | 100 | 85 | 15 |

The proposed mechanism of action for the antibacterial activity of this compound involves its interaction with bacterial ribosomes. By binding to the ribosomal subunits (specifically the 50S subunit), it inhibits protein synthesis essential for bacterial growth and reproduction . This action is similar to that observed in other dioxolane derivatives used in antibiotic formulations.

Q & A

Q. What statistical frameworks are optimal for optimizing reaction conditions when scaling up synthesis?

- Methodology : Apply response surface methodology (RSM) to model nonlinear relationships between variables (e.g., pressure, mixing rate). Use Monte Carlo simulations to predict uncertainty in scaled processes. Reference case studies from membrane separation or fuel engineering (CRDC subclasses RDF2050104, RDF2050106) for analogous optimization challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.